molecular formula C17H10ClNOS B12900250 7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol CAS No. 648896-46-2

7-(1-Benzothiophen-2-yl)-5-chloroquinolin-8-ol

Cat. No.: B12900250
CAS No.: 648896-46-2
M. Wt: 311.8 g/mol
InChI Key: HKWYDSLFEOLQGA-UHFFFAOYSA-N
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Description

7-(Benzo[b]thiophen-2-yl)-5-chloroquinolin-8-ol is a complex organic compound that features a quinoline core substituted with a benzo[b]thiophene moiety and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzo[b]thiophen-2-yl)-5-chloroquinolin-8-ol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes using advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(Benzo[b]thiophen-2-yl)-5-chloroquinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of 7-(Benzo[b]thiophen-2-yl)-5-chloroquinoline.

    Substitution: Formation of various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 7-(Benzo[b]thiophen-2-yl)-5-chloroquinolin-8-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Benzo[b]thiophen-2-yl)-5-chloroquinolin-8-ol is unique due to its combined quinoline and benzo[b]thiophene structure, which imparts distinct chemical and biological properties

Properties

CAS No.

648896-46-2

Molecular Formula

C17H10ClNOS

Molecular Weight

311.8 g/mol

IUPAC Name

7-(1-benzothiophen-2-yl)-5-chloroquinolin-8-ol

InChI

InChI=1S/C17H10ClNOS/c18-13-9-12(17(20)16-11(13)5-3-7-19-16)15-8-10-4-1-2-6-14(10)21-15/h1-9,20H

InChI Key

HKWYDSLFEOLQGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=C4C=CC=NC4=C3O)Cl

Origin of Product

United States

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